Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
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Overview
Description
Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiole core, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then further reacted with benzoyl chloride under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature, and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiole ring.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzothiazole-2-carboxylate: Shares a similar benzothiazole core but lacks the benzoylcarbamothioylamino group.
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of the target compound, with a simpler structure.
Uniqueness
Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate is unique due to its complex structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of benzothiole and benzoylcarbamothioylamino groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-28-22(27)19-18-16-11-7-6-8-14(16)12-13-17(18)30-21(19)25-23(29)24-20(26)15-9-4-3-5-10-15/h3-11H,2,12-13H2,1H3,(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQJTISTUPKGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=S)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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